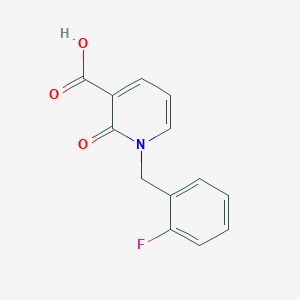

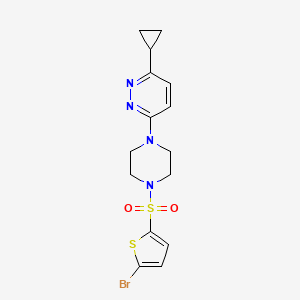

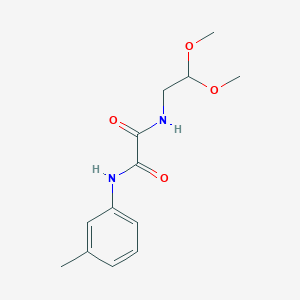

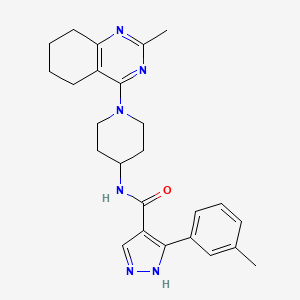

![molecular formula C20H14BrFN2 B3007863 2-(3-Bromophenyl)-1-[(4-fluorophenyl)methyl]benzimidazole CAS No. 537701-47-6](/img/structure/B3007863.png)

2-(3-Bromophenyl)-1-[(4-fluorophenyl)methyl]benzimidazole

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

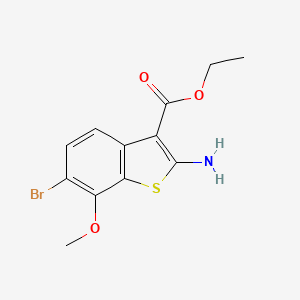

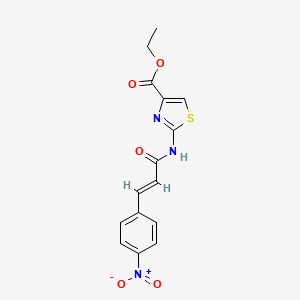

“2-(3-Bromophenyl)-1-[(4-fluorophenyl)methyl]benzimidazole” is a complex organic compound. It contains a benzimidazole core, which is a bicyclic heteroarene, a type of aromatic organic compound . The benzimidazole core is substituted with a 3-bromophenyl group and a 4-fluorophenylmethyl group .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the benzimidazole core, with the 3-bromophenyl and 4-fluorophenylmethyl groups attached at the 2nd and 1st positions respectively .

Chemical Reactions Analysis

The reactivity of this compound would be influenced by the presence of the benzimidazole core and the substituent groups . The bromine and fluorine atoms are halogens, and they are often involved in electrophilic aromatic substitution reactions .

Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure . Factors such as polarity, molecular weight, and the presence of functional groups (like the bromine and fluorine atoms) would influence its properties.

Aplicaciones Científicas De Investigación

Antioxidant and Antimicrobial Properties

Benzimidazole derivatives, including those related to 2-(3-Bromophenyl)-1-[(4-fluorophenyl)methyl]benzimidazole, have been studied for their antioxidant and antimicrobial activities. For example, compounds with benzimidazole rings have shown significant ABTS and DPPH scavenging activities, indicating their potential as antioxidants. Moreover, certain derivatives exhibit antimicrobial properties effective against both Gram-positive and Gram-negative bacteria (Menteşe, Ülker, & Kahveci, 2015).

Corrosion Inhibition

Benzimidazole derivatives have also been researched for their role in corrosion inhibition. A study on 2-(2-bromophenyl)-1-methyl-1H-benzimidazole (a related compound) showed its effectiveness as a corrosion inhibitor for copper-nickel alloys in acidic environments. This application is particularly relevant for industrial settings, such as in acid cleaning processes of multistage flash desalination plants (Onyeachu et al., 2020).

Synthesis and Application in Medicinal Chemistry

The synthesis of benzimidazole compounds, including those with bromophenyl and fluorophenyl groups, is a subject of ongoing research, highlighting their significance in medicinal chemistry. These compounds are often explored for their potential as pharmacophores, the part of a molecule responsible for its biological action. For instance, benzimidazole derivatives have been synthesized and evaluated for their potential as antihistaminic agents (Janssens et al., 1985).

Anticancer Activity

Some benzimidazole derivatives have been studied for their potential in treating cancer. For example, research into the DNA binding and cytotoxicity of benzimidazole-based Schiff base copper(II) complexes has provided insights into their application in cancer therapy. These compounds have shown significant in vitro cytotoxic effects against various human cancer cell lines, suggesting their potential as anticancer agents (Paul et al., 2015).

DNA Topoisomerase Inhibition

Benzimidazole derivatives have been explored for their inhibitory activity on DNA topoisomerases, enzymes involved in DNA replication. Some compounds have shown significant activity as inhibitors of eukaryotic DNA topoisomerase I and II, surpassing the effectiveness of reference drugs in some cases. This indicates their potential use in the development of new therapeutic agents targeting DNA topoisomerases (Oksuzoglu et al., 2008).

Safety and Hazards

Propiedades

IUPAC Name |

2-(3-bromophenyl)-1-[(4-fluorophenyl)methyl]benzimidazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H14BrFN2/c21-16-5-3-4-15(12-16)20-23-18-6-1-2-7-19(18)24(20)13-14-8-10-17(22)11-9-14/h1-12H,13H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DUBFPJBJSZXBPG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=C(N2CC3=CC=C(C=C3)F)C4=CC(=CC=C4)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H14BrFN2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

381.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(4-Fluorophenyl)sulfanyl-1-[3-(2-methylbenzimidazol-1-yl)azetidin-1-yl]ethanone](/img/structure/B3007781.png)

![7-Fluoro-3-[[1-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B3007790.png)

![N-[1-(4-Cyclopropyl-6-oxo-1H-pyrimidin-2-yl)cyclohexyl]prop-2-enamide](/img/structure/B3007791.png)

![3-(1-((5,6,7,8-tetrahydronaphthalen-2-yl)sulfonyl)piperidin-4-yl)thieno[3,2-d][1,2,3]triazin-4(3H)-one](/img/structure/B3007793.png)

![2-[1-(3,4-Dimethoxy-phenyl)-ethyl]-2H-pyrazol-3-ylamine](/img/structure/B3007799.png)